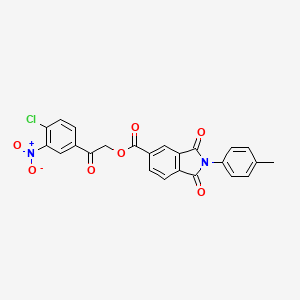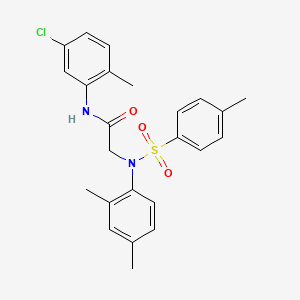
N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide
Vue d'ensemble
Description
N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloro, methoxy, and methanesulfonyl functional groups attached to a glycinamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate protecting groups to form the glycinamide intermediate.
Introduction of Functional Groups: The chloro, methoxy, and methanesulfonyl groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN~3~) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which N2-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxyphenyl)glycinamide: Similar structure but lacks the methyl group on the phenyl ring.
N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methylphenyl)glycinamide: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness
N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound in various research applications.
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-12-5-7-16(25-2)14(9-12)20-18(22)11-21(27(4,23)24)15-10-13(19)6-8-17(15)26-3/h5-10H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHYNDAHNUOSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361787 | |
| Record name | N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-87-0 | |
| Record name | N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B3675724.png)
![N-[4-[(4-ethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide](/img/structure/B3675738.png)
![4-isopropoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3675741.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3675748.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3675751.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3675756.png)


![3-chloro-6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B3675770.png)
![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3675779.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B3675781.png)

![4-[[2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B3675793.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B3675798.png)
